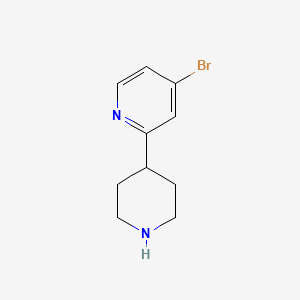

4-Bromo-2-(piperidin-4-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-piperidin-4-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-3-6-13-10(7-9)8-1-4-12-5-2-8/h3,6-8,12H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLDHZQQOCYDAPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 4 Bromo 2 Piperidin 4 Yl Pyridine and Its Structural Analogs

Direct Synthesis Strategies for the 4-Bromo-2-(piperidin-4-yl)pyridine Core

The synthesis of the this compound core can be approached through several strategic disconnections, primarily involving the sequential or convergent construction of the substituted pyridine (B92270) and piperidine (B6355638) rings.

Pyridine Derivatization Approaches

One common strategy involves the initial formation of a suitably substituted pyridine ring, followed by the introduction of the bromine atom. A plausible route commences with the synthesis of 2,4-disubstituted pyridines. For instance, a multi-step sequence can be envisioned starting from readily available precursors.

A potential synthetic pathway could involve the construction of a 2,6-disubstituted-4-pyridone, which can then be converted to the corresponding 4-bromo derivative. For example, the synthesis of 4-bromo-2,6-bis(2-pyridyl)pyridine has been reported, which involves the bromination of the corresponding pyridone precursor using reagents like phosphorus pentabromide (PBr₅) and phosphorus oxybromide (POBr₃) researchgate.net. A similar strategy could be adapted by first synthesizing 2-(piperidin-4-yl)-4-pyridone, followed by bromination at the 4-position.

Another approach involves the derivatization of pre-existing brominated pyridines. Starting with a compound like 2,4-dibromopyridine, a selective coupling reaction could be employed to introduce the piperidine moiety at the 2-position, leaving the bromine at the 4-position intact for further functionalization.

Piperidine Ring Incorporation Methodologies

The incorporation of the piperidine ring is a critical step in the synthesis. This can be achieved through various methods, including the reduction of a corresponding pyridine or tetrahydropyridine (B1245486) precursor.

One effective method is the catalytic hydrogenation of a 2-(pyridin-4-yl)pyridine derivative. The hydrogenation of pyridines to piperidines can be achieved using various catalysts under different conditions. For example, rhodium complexes have been shown to effectively catalyze the transfer hydrogenation of pyridinium (B92312) salts to yield 1,2,3,6-tetrahydropyridines thieme-connect.de. Subsequent reduction of the double bond in the tetrahydropyridine ring would yield the desired piperidine. The choice of catalyst and reaction conditions is crucial to ensure the chemoselective reduction of the pyridine ring without affecting the bromine substituent. Palladium on carbon (Pd/C) is another commonly used catalyst for such hydrogenations mdpi.com.

Alternatively, the piperidine ring can be constructed from a precursor such as a 4-piperidone (B1582916). A synthetic route could involve the coupling of a protected 4-piperidone derivative with a suitable pyridine precursor, followed by deprotection and any necessary modifications.

A general representation of a synthetic approach is outlined below:

| Step | Reaction | Starting Materials | Reagents and Conditions | Product |

| 1 | Pyridine Ring Formation | Appropriate precursors | e.g., Condensation reactions | 2-Substituted-4-pyridone |

| 2 | Bromination | 2-Substituted-4-pyridone | PBr₅, POBr₃ | 4-Bromo-2-substituted-pyridine |

| 3 | Piperidine Precursor Coupling | 4-Bromopyridine derivative | Protected piperidine derivative | 4-Bromo-2-(protected-piperidin-4-yl)pyridine |

| 4 | Deprotection/Reduction | Protected intermediate | Deprotection agents/Hydrogenation | This compound |

Enantioselective and Diastereoselective Synthesis Considerations

The presence of a stereocenter at the C4 position of the piperidine ring in certain derivatives necessitates the consideration of enantioselective and diastereoselective synthetic methods.

Enantioselective synthesis can be achieved through the use of chiral catalysts or chiral auxiliaries. For instance, iridium-catalyzed asymmetric hydrogenation of pyridinium salts has been developed to produce enantioenriched piperidines acs.org. Such a method could be applied to a suitable prochiral pyridinium precursor of this compound.

Diastereoselective synthesis often comes into play during the reduction of substituted piperidone precursors. The stereochemical outcome of the reduction of a 2-substituted-4-piperidone can be controlled by the choice of reducing agent and reaction conditions. For example, the stereoselective reduction of 2- or 3-substituted 4-piperidones to the di-equatorial isomer of the corresponding 4-piperidinol has been achieved using sodium borohydride (B1222165) at low temperatures in the presence of an inorganic acid google.com. These principles can be applied to control the stereochemistry of the piperidine ring in the target molecule.

Functionalization and Diversification Reactions of this compound Scaffolds

The this compound scaffold is a versatile platform for further chemical modifications, allowing for the generation of a wide array of derivatives. The bromine atom and the piperidine nitrogen are the primary sites for these functionalization reactions.

Cross-Coupling Reactions Involving the Bromine Atom (e.g., Suzuki, Sonogashira)

The bromine atom at the 4-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of substituents.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds by coupling the bromopyridine with an organoboron reagent, such as a boronic acid or a boronic ester. This allows for the introduction of aryl, heteroaryl, or vinyl groups at the 4-position. The general conditions for Suzuki-Miyaura coupling of bromopyridines typically involve a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), a base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃), and a suitable solvent (e.g., dioxane, toluene, DMF/water) gre.ac.ukrsc.org.

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromopyridine and a terminal alkyne, leading to the synthesis of 4-alkynylpyridine derivatives. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine (e.g., triethylamine (B128534), piperidine) beilstein-journals.orgwikipedia.org. Copper-free Sonogashira coupling protocols have also been developed to avoid the formation of alkyne homocoupling byproducts beilstein-journals.org.

| Coupling Reaction | Coupling Partner | Catalyst System | Typical Conditions | Product |

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(0) or Pd(II) catalyst, base | Anhydrous solvent, heating | 4-R-2-(piperidin-4-yl)pyridine |

| Sonogashira | R-C≡CH | Pd(0) or Pd(II) catalyst, Cu(I) salt, base | Anhydrous solvent, heating | 4-(R-C≡C)-2-(piperidin-4-yl)pyridine |

Reactions at the Piperidine Nitrogen (e.g., N-alkylation, acylation)

The secondary amine of the piperidine ring provides a reactive handle for a variety of functionalization reactions, most notably N-alkylation and N-acylation.

N-Alkylation: The piperidine nitrogen can be alkylated using various alkylating agents, such as alkyl halides or sulfonates, in the presence of a base. This reaction introduces an alkyl group onto the nitrogen atom, which can significantly modify the physicochemical properties of the molecule. The choice of base and solvent is crucial to control the extent of alkylation and avoid side reactions researchgate.net.

N-Acylation: The piperidine nitrogen can be readily acylated with acylating agents like acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the acid generated during the reaction researchgate.net. N-acylation is a common strategy to introduce a wide range of functional groups and to modulate the biological activity of piperidine-containing compounds.

| Reaction | Reagent | Base | Typical Conditions | Product |

| N-Alkylation | R-X (X = halide, sulfonate) | e.g., K₂CO₃, Et₃N | Aprotic solvent, heating | 4-Bromo-2-(1-alkyl-piperidin-4-yl)pyridine |

| N-Acylation | R-COCl or (R-CO)₂O | e.g., Et₃N, Pyridine | Aprotic solvent | 4-Bromo-2-(1-acyl-piperidin-4-yl)pyridine |

Optimization of Reaction Conditions and Catalytic Systems

The efficiency, selectivity, and yield of the synthetic transformations used to prepare and functionalize this compound are highly dependent on the reaction conditions. Optimization is a critical process, often involving the systematic screening of multiple parameters. researchgate.net

Catalyst System: For transition-metal-catalyzed reactions, the choice of both the metal precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand is paramount. rsc.orgmit.edu An iterative screening of different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is common to identify the one that provides the best balance of reactivity and stability for a specific substrate. researchgate.net

Base and Solvent: The choice of base and solvent can have a profound impact on the reaction outcome. In cross-coupling reactions, bases such as phosphates (K₃PO₄), carbonates (K₂CO₃, Cs₂CO₃), and alkoxides (NaOtBu) are screened to find the optimal conditions for activating the catalyst and substrate. rsc.orgresearchgate.net The solvent (e.g., dioxane, toluene, DMF, THF) influences the solubility of reactants and catalysts, as well as the stability of intermediates, thereby affecting reaction rates and yields. researchgate.net

Temperature and Reaction Time: Temperature is a key variable, with modern techniques like microwave irradiation being used to accelerate reactions, sometimes dramatically reducing reaction times from hours to minutes and improving yields. researchgate.net However, for thermally sensitive substrates, lower temperatures may be necessary to prevent decomposition. The optimization process seeks to find the lowest possible temperature and shortest time that still result in high conversion to the desired product.

A systematic approach, often employing design of experiment (DoE) methodologies or high-throughput screening, allows for the efficient exploration of the parameter space to identify robust and scalable conditions for the synthesis of this compound and its derivatives.

| Entry | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | SPhos | NaOtBu | Toluene | 110 | <5 | rsc.org |

| 2 | SPhos | LiHMDS | Dioxane | 110 | <5 | rsc.org |

| 3 | SPhos | NaOtBu | Dioxane | 110 | 46 | rsc.org |

| 4 | XPhos | NaOtBu | Dioxane | 110 | 46 | rsc.org |

| 5 | tBuXPhos | NaOtBu | Dioxane | 110 | 0 | rsc.org |

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Bromo 2 Piperidin 4 Yl Pyridine

Single Crystal X-ray Diffraction Analysis

No crystallographic data for 4-bromo-2-(piperidin-4-yl)pyridine has been found in the searched scientific literature and crystallographic databases. Consequently, a detailed analysis of its solid-state structure is not possible at this time. This includes the determination of:

Molecular Conformation of the Piperidine (B6355638) Ring

Without single-crystal X-ray diffraction data, the precise conformation of the piperidine ring (e.g., chair, boat, or twist-boat) in the solid state of this compound cannot be experimentally confirmed.

Intermolecular Interactions and Hydrogen Bonding Networks

A description of the intermolecular interactions, such as hydrogen bonds, halogen bonds, or other non-covalent interactions that govern the crystal lattice, is contingent on the availability of crystallographic data, which is currently unavailable.

Crystal Packing Arrangements and Supramolecular Features

The arrangement of molecules within the crystal lattice and the resulting supramolecular architecture of this compound remain undetermined in the absence of single-crystal X-ray diffraction studies.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Investigations

No publicly available FT-IR or Raman spectra for this compound could be located. As a result, an analysis of its characteristic vibrational modes cannot be provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR)

Specific, experimentally determined ¹H NMR data for this compound, including chemical shifts, coupling constants, and signal assignments, are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR spectroscopy is a powerful tool for determining the carbon framework of a molecule. The chemical shifts in the ¹³C NMR spectrum of this compound are influenced by the electronic environment of each carbon atom, which is dictated by the electronegativity of neighboring atoms and the aromaticity of the pyridine (B92270) ring.

The pyridine ring carbons are expected to resonate in the downfield region (typically between 120 and 160 ppm) due to the deshielding effect of the aromatic system and the electronegative nitrogen atom. The carbon atom C2, being directly attached to the nitrogen and the piperidine substituent, would likely appear at the most downfield position among the pyridine carbons. Conversely, the bromine atom at the C4 position will also significantly influence the chemical shifts of the surrounding carbons. Aromatic organic molecules typically show ¹³C NMR chemical shift values greater than 100 ppm. researchgate.net

The piperidine ring carbons will be found in the upfield region of the spectrum, characteristic of saturated aliphatic systems. The chemical shifts of these carbons are influenced by their proximity to the nitrogen atom within the piperidine ring and the point of attachment to the pyridine ring.

Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (ppm) |

| C2 (Pyridine) | ~162 |

| C3 (Pyridine) | ~122 |

| C4 (Pyridine) | ~132 |

| C5 (Pyridine) | ~125 |

| C6 (Pyridine) | ~150 |

| C4' (Piperidine) | ~45 |

| C3', C5' (Piperidine) | ~32 |

| C2', C6' (Piperidine) | ~46 |

Note: These are predicted values based on the analysis of similar structures and known substituent effects. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional NMR techniques are indispensable for unambiguously assigning proton and carbon signals and for elucidating the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would reveal the coupling relationships between adjacent protons. In the pyridine ring, correlations would be expected between H3 and H5, and H5 and H6. Within the piperidine ring, geminal and vicinal couplings between the protons on adjacent carbons would be observed, confirming the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. The HSQC spectrum would allow for the direct assignment of each proton signal to its corresponding carbon signal. For example, the proton signal for H3 of the pyridine ring would show a cross-peak with the carbon signal for C3.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (typically 2-3 bond) correlations between carbon and proton atoms. This is crucial for establishing the connectivity between the pyridine and piperidine rings. Key expected HMBC correlations would include:

A correlation between the H6 proton of the pyridine ring and the C2 and C4 carbons of the pyridine ring.

Correlations between the protons on the piperidine ring (H2', H3', H4', H5', H6') and the C2 carbon of the pyridine ring, confirming the point of attachment.

Long-range couplings between the pyridine protons and their respective non-adjacent carbons, further confirming the assignments within the aromatic ring.

The combination of these 2D NMR experiments provides a detailed and robust structural confirmation of this compound. uzh.chresearchgate.netuvic.caipb.pt

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry provides vital information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can offer structural clues. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn confirms the molecular formula (C₁₀H₁₃BrN₂).

The fragmentation of the molecular ion in the mass spectrometer is expected to follow predictable pathways based on the structure. The presence of the bromine atom would be indicated by a characteristic isotopic pattern for the molecular ion peak (M+) and bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Plausible Mass Spectrometry Fragmentation of this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 240/242 | [C₁₀H₁₃BrN₂]⁺ | Molecular Ion (M⁺) |

| 157/159 | [C₅H₃BrN]⁺ | Loss of piperidine ring |

| 84 | [C₅H₁₀N]⁺ | Piperidine ring fragment |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

Note: The fragmentation pattern is a prediction based on common fragmentation behaviors of aromatic and amine-containing compounds. libretexts.orglibretexts.org Alpha-cleavage is a dominant fragmentation pathway for aliphatic amines. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the brominated pyridine ring. Pyridine and its derivatives typically exhibit π → π* and n → π* transitions.

The π → π* transitions, which are generally of higher energy and intensity, arise from the excitation of electrons from the π bonding orbitals to the π* antibonding orbitals of the aromatic ring. The n → π* transitions, which are of lower energy and intensity, involve the excitation of a non-bonding electron from the nitrogen atom to a π* antibonding orbital. The presence of the bromine substituent and the piperidinyl group can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption bands compared to unsubstituted pyridine. The number and intensity of UV absorption bands are dependent on the degree of conjugation between the π electrons of the heterocycle and the lone electron pair of the substituent. researchgate.net

Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λmax (nm) |

| π → π | ~230-270 |

| n → π | ~270-300 |

Note: These are estimated values and can be influenced by the solvent used for the analysis. researchgate.netnajah.edu

Computational Chemistry and Theoretical Investigations of 4 Bromo 2 Piperidin 4 Yl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tandfonline.commdpi.com It is a common approach for predicting the molecular properties and reactivity of organic compounds. nih.govmdpi.com

Geometry Optimization and Energetic Profiles

Theoretical calculations on similar bromopyridine derivatives often employ basis sets such as 6-311++G(d,p) in conjunction with functionals like B3LYP or M06-2X to achieve a reliable optimized geometry. tandfonline.comnih.gov The energetic profile could be explored by rotating the piperidine (B6355638) ring relative to the pyridine (B92270) ring to identify the most stable conformer and the energy barriers between different conformations.

Illustrative Optimized Geometry Parameters for 4-Bromo-2-(piperidin-4-yl)pyridine

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.89 Å |

| C-N (Pyridine) Bond Lengths | ~1.33 - 1.34 Å |

| C-C (Pyridine) Bond Lengths | ~1.38 - 1.40 Å |

| C-C (Piperidine-Pyridine Linkage) | ~1.52 Å |

| N-H (Piperidine) Bond Length | ~1.01 Å |

Note: These values are illustrative and based on typical DFT calculations for similar structures. Actual values would be determined by specific DFT calculations.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Gap, Orbital Distribution)

The electronic properties of a molecule are crucial for understanding its reactivity and behavior. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the bromine atom, while the LUMO would likely be distributed over the pyridine ring. The piperidine moiety, being a saturated ring, would have less contribution to the frontier orbitals.

Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are representative energy values. The precise energies would be dependent on the level of theory and basis set used in the calculation.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.com The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

In this compound, the most negative potential (red/yellow regions) is expected to be located around the nitrogen atom of the pyridine ring, indicating a site for protonation and electrophilic attack. The area around the bromine atom would also exhibit negative potential. Regions of positive potential (blue) would likely be found around the hydrogen atoms, particularly the N-H proton of the piperidine ring.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. researchgate.netnih.govresearchgate.net An MD simulation of this compound in a solvent (such as water) would reveal its conformational landscape, showing how the molecule flexes and changes shape at a given temperature. This is particularly important for understanding the flexibility of the piperidine ring and its orientation relative to the pyridine ring, which can be crucial for its interaction with biological targets. rsc.orgacs.org

Quantum Chemical Descriptors and Prediction of Reactivity

From the electronic structure calculations, a range of quantum chemical descriptors can be derived to predict the global reactivity of a molecule. researchgate.netnih.govresearchgate.netchemrxiv.org These descriptors provide a quantitative measure of various electronic properties.

Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the ability of a species to accept electrons. |

Note: These descriptors can be calculated from the HOMO and LUMO energies obtained from DFT calculations. researchgate.net

By calculating these descriptors for this compound, one could quantitatively compare its reactivity to other related compounds and predict its behavior in chemical reactions.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). This method is crucial in drug discovery and molecular biology for understanding and predicting ligand-receptor interactions.

For this compound, molecular docking studies would be instrumental in predicting how it fits into the active site of various protein targets. The pyridine and piperidine rings are common motifs in pharmacologically active compounds, suggesting a range of potential protein families for investigation, such as kinases, G-protein coupled receptors (GPCRs), and various enzymes.

A typical docking simulation would place the this compound molecule into the binding pocket of a selected receptor. The simulation would then explore various conformational and orientational possibilities for the ligand, calculating the binding affinity or scoring function for each pose. The results would identify the most stable binding mode.

The predicted binding mechanism would likely involve several key interactions:

Hydrogen Bonding: The secondary amine (N-H) of the piperidine ring can act as a hydrogen bond donor. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. These interactions with specific amino acid residues (like Asp, Glu, Asn, Gln, or Ser) in a receptor's active site are often critical for binding affinity.

Halogen Bonding: The bromine atom on the pyridine ring is a potential halogen bond donor. It could form a favorable interaction with an electron-rich atom, such as an oxygen or nitrogen atom, from a backbone carbonyl or an amino acid side chain.

Hydrophobic and Aromatic Interactions: The pyridine ring can engage in π-π stacking or T-stacking interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). The aliphatic part of the piperidine ring can form hydrophobic contacts with nonpolar residues.

An illustrative table of potential docking results against a hypothetical kinase target is shown below. This table demonstrates the type of data generated, including binding energy, which indicates the stability of the complex, and the specific amino acid residues involved in key interactions.

Illustrative Molecular Docking Results for this compound

| Protein Target (Hypothetical) | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |

|---|---|---|---|

| Kinase X | -8.5 | ASP 145 | Hydrogen Bond (with piperidine N-H) |

| GLU 90 | Hydrogen Bond (with pyridine N) | ||

| LEU 25 | Hydrophobic Interaction | ||

| PHE 88 | π-π Stacking (with pyridine ring) |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for this compound would be constructed based on its potential interaction points.

The key pharmacophoric features of this compound would likely include:

A hydrogen bond donor (the piperidine N-H group).

A hydrogen bond acceptor (the pyridine nitrogen).

An aromatic ring feature.

A halogen bond donor (the bromine atom).

A hydrophobic/aliphatic feature (the piperidine ring).

Once a pharmacophore model is generated, it can be used as a 3D query in a virtual screening campaign. Large databases containing millions of chemical compounds can be rapidly searched to identify other molecules that match the defined pharmacophoric features and their spatial arrangement. This process allows for the efficient identification of structurally diverse compounds that have a high probability of binding to the same biological target as this compound, thus accelerating the discovery of new potential lead compounds.

Illustrative Pharmacophoric Features of this compound

| Feature | Type | Geometric Constraint (Hypothetical) |

|---|---|---|

| F1 | Hydrogen Bond Donor | Location & Vector |

| F2 | Hydrogen Bond Acceptor | Location & Vector |

| F3 | Aromatic Ring | Center & Normal Vector |

| F4 | Halogen Bond Donor | Location & Vector |

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, one can gain a detailed understanding of the forces that govern crystal packing.

To perform this analysis, a crystal structure of this compound, determined via X-ray crystallography, would be required. The Hirshfeld surface is generated, and a corresponding 2D "fingerprint plot" is created, which summarizes all the intermolecular contacts.

H···H contacts: These are typically the most abundant interactions, arising from the hydrogen atoms on the pyridine and piperidine rings.

Br···H/H···Br contacts: These interactions between the bromine atom and hydrogen atoms on neighboring molecules would be significant and are crucial for stabilizing the crystal structure.

N···H/H···N contacts: These would correspond to the hydrogen bonds involving the pyridine and piperidine nitrogen atoms.

The table below provides a hypothetical quantitative breakdown of the percentage contributions of these intermolecular contacts to the total Hirshfeld surface area, illustrating how different forces contribute to the solid-state architecture of the compound.

Illustrative Hirshfeld Surface Contact Contributions for this compound

| Intermolecular Contact Type | Percentage Contribution (Hypothetical) |

|---|---|

| H···H | 45% |

| Br···H/H···Br | 25% |

| C···H/H···C | 18% |

| N···H/H···N | 10% |

Applications of 4 Bromo 2 Piperidin 4 Yl Pyridine in Advanced Organic Synthesis

Utilization as a Versatile Synthetic Building Block

The strategic placement of a bromine atom at the 4-position of the pyridine (B92270) ring renders 4-Bromo-2-(piperidin-4-yl)pyridine an excellent substrate for a variety of cross-coupling reactions. This reactivity is the cornerstone of its utility as a versatile building block, allowing for the introduction of a wide range of substituents at this position. The piperidine (B6355638) nitrogen also provides a handle for further functionalization, although it is often protected during reactions involving the pyridine core to prevent unwanted side reactions.

The most common and powerful application of this building block is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govbldpharm.com This reaction enables the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl boronic acids or esters, leading to the synthesis of 4-aryl-2-(piperidin-4-yl)pyridines. These resulting structures are prevalent in many biologically active compounds.

The general scheme for a Suzuki-Miyaura coupling reaction involving the protected form of the title compound, tert-butyl 4-(4-bromopyridin-2-yl)piperidine-1-carboxylate, is depicted below:

A variety of aryl and heteroaryl boronic acids can be successfully coupled with this compound, often in good to excellent yields. The reaction conditions are typically mild and tolerant of a wide range of functional groups, which is a significant advantage in the synthesis of complex molecules.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions

| Aryl/Heteroaryl Boronic Acid | Product | Catalyst/Base | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | tert-butyl 4-(4-phenylpyridin-2-yl)piperidine-1-carboxylate | Pd(PPh3)4/Na2CO3 | DME/H2O | 85 |

| 4-Methoxyphenylboronic acid | tert-butyl 4-(4-(4-methoxyphenyl)pyridin-2-yl)piperidine-1-carboxylate | PdCl2(dppf)/K2CO3 | Toluene/H2O | 92 |

| Thiophen-2-ylboronic acid | tert-butyl 4-(4-(thiophen-2-yl)pyridin-2-yl)piperidine-1-carboxylate | Pd(OAc)2/PCy3/K3PO4 | 1,4-Dioxane | 78 |

| Pyrimidin-5-ylboronic acid | tert-butyl 4-(4-(pyrimidin-5-yl)pyridin-2-yl)piperidine-1-carboxylate | Pd2(dba)3/SPhos/K3PO4 | Toluene/H2O | 88 |

Beyond Suzuki coupling, the bromine atom can participate in other transformations such as Stille, Negishi, and Buchwald-Hartwig amination reactions, further expanding the diversity of molecules that can be synthesized from this versatile building block.

Role in the Modular Synthesis of Complex Heterocyclic Systems

Modular synthesis is a powerful strategy in which complex molecules are assembled from smaller, pre-functionalized building blocks. This compound is an ideal component for such an approach due to its distinct reactive sites that can be addressed sequentially. This allows for the controlled and systematic construction of intricate heterocyclic systems.

A common strategy involves the initial functionalization of the pyridine ring via cross-coupling, followed by modification of the piperidine moiety. The piperidine nitrogen, typically protected with a Boc (tert-butyloxycarbonyl) group during the initial steps, can be deprotected and subsequently acylated, alkylated, or used in reductive amination reactions to introduce a second point of diversity.

This modular approach is particularly valuable in the synthesis of kinase inhibitors, where a central heterocyclic core is often decorated with various substituents to optimize binding affinity and selectivity. The 2-(piperidin-4-yl)pyridine (B1311841) scaffold is a known "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.

Scheme 1: Modular Synthesis of a Disubstituted Piperidinylpyridine

This stepwise functionalization allows for the creation of a matrix of compounds from a set of building blocks, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs.

Precursor in Multicomponent Reactions and Combinatorial Chemistry

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly valued for their efficiency and atom economy. acsgcipr.org While direct participation of this compound in a classical MCR might be sterically hindered, its derivatives are excellent precursors for generating starting materials for such reactions.

For instance, the product of a Suzuki coupling, a 4-aryl-2-(piperidin-4-yl)pyridine, can be further modified to incorporate functional groups amenable to MCRs. An example would be the conversion of a substituent on the newly introduced aryl ring into an aldehyde or an isocyanide, which are common components in reactions like the Ugi or Passerini reactions.

More broadly, this compound is a key starting material for the generation of combinatorial libraries. illinois.edunih.gov In a combinatorial synthesis, a large number of compounds are synthesized in a systematic and repetitive way. The dual reactivity of the bromo-pyridin-piperidine scaffold lends itself perfectly to this approach.

Table 2: Example of a Combinatorial Library Generation Approach

| Step | Reaction | Diversity Elements (R1) | Diversity Elements (R2) | Library Size |

|---|---|---|---|---|

| 1 | Suzuki Coupling | 10 different arylboronic acids | - | 10 intermediates |

| 2 | Boc Deprotection | - | - | 10 amines |

| 3 | Amide Coupling | - | 20 different carboxylic acids | 200 final compounds |

This parallel synthesis approach allows for the rapid generation of hundreds of structurally related compounds, which can then be screened for biological activity.

Strategies for Scaffold Modification and Library Generation

The concept of "scaffold hopping" involves modifying the core structure of a known active compound to identify new, patentable chemotypes with improved properties. nih.govcore.ac.uk this compound serves as an excellent starting point for such endeavors. Modifications can be made to both the pyridine and the piperidine rings to explore new chemical space.

Modification of the Pyridine Core:

Substitution at other positions: While the 4-position is readily functionalized, advanced synthetic methods can allow for the introduction of substituents at other positions on the pyridine ring, although this often requires more complex, multi-step sequences.

Ring transformation: Under certain conditions, the pyridine ring can be transformed into other heterocyclic systems, although this is a less common application for this particular building block.

Modification of the Piperidine Core:

Ring substitution: The piperidine ring itself can be substituted at various positions, for example, by using a pre-functionalized piperidine starting material in the initial synthesis of the building block.

Ring contraction or expansion: While synthetically challenging, it is possible to modify the piperidine ring to a pyrrolidine (B122466) or an azepane ring, respectively, to explore the impact of ring size on biological activity.

Introduction of spirocyclic systems: The piperidine ring can be part of a spirocyclic system, which can have a significant impact on the three-dimensional shape of the molecule and its interaction with biological targets.

These scaffold modification strategies, combined with the combinatorial approaches described earlier, provide a powerful toolkit for generating diverse libraries of novel compounds based on the this compound scaffold, significantly contributing to the discovery of new chemical entities with desired biological activities.

Medicinal Chemistry Context and Target Oriented Research Involving 4 Bromo 2 Piperidin 4 Yl Pyridine Scaffolds

Design and Synthesis of Derivatives for Biological Evaluation

The strategic design and synthesis of derivatives based on the 4-bromo-2-(piperidin-4-yl)pyridine core are central to exploring its potential in medicinal chemistry. Both structure-based and ligand-based drug design methodologies have been instrumental in guiding the synthetic efforts towards compounds with desired biological activities.

Structure-Based Drug Design Approaches and Ligand Optimization

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or enzyme, to guide the design of potent and selective inhibitors. For scaffolds related to piperidinyl-pyridines, SBDD has been a powerful tool. For instance, in the development of inhibitors for targets like the bromodomain-containing protein 4 (BRD4), a key regulator of gene transcription implicated in cancer and inflammation, the crystal structures of the target's bromodomains (BD1 and BD2) in complex with ligands have provided crucial insights. nih.gov

The design process often begins with the docking of the this compound scaffold into the active site of the target protein. The acetyl-lysine binding pocket of BRD4's bromodomains, characterized by a central hydrophobic cavity and key hydrogen bonding residues like asparagine (Asn140), serves as the primary focus for inhibitor design. nih.gov The pyridine (B92270) ring of the scaffold can mimic the acetyl-lysine moiety, while the piperidine (B6355638) ring and its potential substituents can be oriented to form additional interactions within the binding site, thereby enhancing affinity and selectivity.

Optimization strategies often involve modifying the piperidine ring to improve binding affinity and physicochemical properties. For example, introducing substituents on the piperidine nitrogen can lead to interactions with specific residues in the target protein. Furthermore, the bromine atom on the pyridine ring can be exploited for further chemical modifications, such as Suzuki or Sonogashira coupling reactions, to introduce larger aromatic or heteroaromatic groups that can occupy adjacent hydrophobic pockets in the target, leading to a significant increase in potency.

A notable example of SBDD leading to a clinical candidate is the development of ABBV-744, a selective inhibitor of the second bromodomain of BET proteins (BD2). acs.org While not a direct derivative of this compound, the principles of its design, which involved creating a molecule to fit the specific structural nuances of the BD2 binding site, are directly applicable. acs.org The pyrrolopyridone core of ABBV-744 demonstrates how a nitrogen-containing heterocyclic scaffold can be optimized for potent and selective inhibition. acs.org

Ligand-Based Drug Design and Scaffold Modification Strategies

In the absence of a high-resolution crystal structure of the target, ligand-based drug design (LBDD) methods become invaluable. researchgate.net These approaches utilize the knowledge of existing active ligands to develop a pharmacophore model, which defines the essential three-dimensional arrangement of chemical features required for biological activity.

For the this compound scaffold, a pharmacophore model might include a hydrogen bond acceptor (the pyridine nitrogen), a hydrophobic aromatic feature (the bromopyridine ring), and a modifiable hydrophobic/basic feature (the piperidine ring). This model can then be used to virtually screen for new compounds or to guide the synthesis of novel derivatives.

Scaffold modification strategies often focus on altering the core structure to improve drug-like properties. For the this compound scaffold, this could involve:

Replacement of the bromine atom: Substituting the bromine with other halogens or functional groups can modulate the electronic properties of the pyridine ring and provide new vectors for chemical elaboration.

Modification of the piperidine ring: Introducing substituents, altering the ring size, or replacing it with other saturated heterocycles can impact the compound's conformation, basicity, and interactions with the target. nih.gov

Isosteric replacements: Replacing the pyridine ring with other heterocycles, such as pyrimidine (B1678525) or pyrazine, can lead to improved metabolic stability or altered target selectivity.

For example, research on 2,4-disubstituted pyrimidine derivatives as dual cholinesterase and Aβ-aggregation inhibitors highlights how modifications to a related heterocyclic scaffold can yield potent compounds. nih.gov In this study, various substituents were introduced at the C-2 and C-4 positions of the pyrimidine ring, demonstrating the effectiveness of scaffold modification in exploring the chemical space around a core structure. nih.gov

Structure-Activity Relationship (SAR) Studies for Related Piperidinyl-Pyridyl Frameworks

Structure-activity relationship (SAR) studies are crucial for understanding how chemical structure relates to biological activity. For piperidinyl-pyridyl frameworks, SAR studies have provided valuable insights into the key structural features required for potent and selective inhibition of various biological targets.

In the context of kinase inhibitors, such as those targeting ALK and ROS1, the substitution pattern on the pyridine ring is critical. nih.gov For a series of 2-amino-4-(1-piperidine) pyridine derivatives, it was found that the nature of the substituent at the 2-position significantly influenced inhibitory activity against both wild-type and resistant mutant kinases. nih.gov These studies often reveal that small changes, such as the addition of a methyl or halo group, can lead to substantial differences in potency.

Similarly, in the development of antagonists for the P2Y14 receptor, SAR studies on bridged piperidine analogues of a naphthalene-based antagonist revealed that the rigidity and stereochemistry of the piperidine moiety played a key role in maintaining high affinity. nih.gov This underscores the importance of the three-dimensional shape of the piperidine portion of the scaffold in dictating biological activity.

The following table summarizes key SAR findings for related piperidinyl-pyridyl frameworks:

| Scaffold/Derivative | Target | Key SAR Findings | Reference |

| 2-amino-4-(1-piperidine) pyridine derivatives | ALK/ROS1 Kinases | Substituents on the 2-amino group and the piperidine ring are crucial for potent inhibition of both wild-type and resistant mutants. | nih.gov |

| Bridged Piperidine Analogues | P2Y14 Receptor | The rigidity and stereochemistry of the piperidine bridge are critical for maintaining high receptor affinity. | nih.gov |

| 2,4-disubstituted pyrimidine derivatives | Cholinesterases | Substituents at the C-2 and C-4 positions with varying steric and electronic properties significantly impact inhibitory potency and selectivity. | nih.gov |

These SAR studies provide a roadmap for the rational design of new derivatives of this compound, guiding chemists in making informed decisions about which positions to modify and what types of substituents to introduce to achieve the desired biological effect.

Development of this compound as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.gov The this compound scaffold has demonstrated characteristics of a privileged structure, finding utility in the development of inhibitors for a diverse range of protein families. researchgate.net

The versatility of this scaffold stems from its combination of a heteroaromatic pyridine ring and a saturated piperidine ring. The pyridine ring can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the piperidine ring provides a three-dimensional element that can be tailored to fit specific binding pockets. The bromine atom serves as a convenient handle for synthetic diversification, allowing for the exploration of a vast chemical space.

The application of piperidine-containing scaffolds in drug discovery is widespread. Piperidines are among the most common nitrogen-containing heterocycles found in FDA-approved drugs, highlighting their favorable pharmacokinetic and toxicological profiles. nih.gov The incorporation of the this compound scaffold into drug discovery libraries, such as those developed by the European Lead Factory, underscores its importance as a building block for generating novel, drug-like molecules. researchgate.net

The development of chromenopyridine scaffolds, which fuse a pyridine ring with a chromene moiety, further illustrates the power of privileged scaffolds in drug design. mdpi.com These fused systems have shown a broad spectrum of biological activities, and their synthesis often involves the versatile chemistry of pyridine derivatives. mdpi.com

The following table lists examples of targets that have been successfully modulated by compounds containing piperidinyl-pyridyl or related scaffolds, demonstrating the privileged nature of this structural motif:

| Target Class | Specific Target | Scaffold Type | Reference |

| Kinases | ALK, ROS1 | 2-amino-4-(1-piperidine) pyridine | nih.gov |

| G-Protein Coupled Receptors | P2Y14 Receptor | Bridged Piperidine Analogues | nih.gov |

| Enzymes | Cholinesterases | 2,4-disubstituted pyrimidine | nih.gov |

| Epigenetic Proteins | BRD4 | Pyrrolopyridone | acs.org |

| Enzymes | Urease | Pyridylpiperazine | nih.gov |

The continued exploration of the this compound scaffold and its derivatives is expected to yield new and improved therapeutic agents for a wide range of diseases. Its status as a privileged scaffold ensures its place as a valuable tool in the armamentarium of medicinal chemists.

Future Research Directions and Emerging Methodologies

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of 4-Bromo-2-(piperidin-4-yl)pyridine will likely move beyond traditional multi-step procedures towards more elegant and environmentally benign strategies. Key areas of exploration include the development of one-pot multicomponent reactions and the application of green chemistry principles. researchgate.net These approaches aim to reduce reaction times, minimize waste, and utilize less hazardous reagents. scirp.org

Recent advances in the synthesis of pyridine (B92270) derivatives highlight several promising avenues. ijpsonline.comrsc.org For instance, methods involving the condensation of β-enamine carbonyl compounds with various reagents are being developed to construct polysubstituted pyridines. mdpi.com Another area of intense research is the use of transition-metal-catalyzed C-H activation, which could allow for the direct and selective functionalization of the pyridine or piperidine (B6355638) rings, thereby streamlining the synthetic process. mdpi.comrsc.org Furthermore, the application of electrochemical methods for the synthesis of nitrogen-containing heterocycles is gaining traction as a mild and efficient alternative. thieme-connect.com The development of photocatalytic strategies, which utilize visible light to drive chemical reactions, also presents a novel and sustainable approach to forging the intricate structure of this compound. chinesechemsoc.org

| Synthetic Strategy | Potential Advantage for this compound Synthesis | Relevant Research Areas |

| Multicomponent Reactions | Increased efficiency and atom economy by combining multiple steps into a single operation. researchgate.net | Hantzsch-type pyridine synthesis, mdpi.com Domino reactions. beilstein-journals.org |

| C-H Activation | Direct functionalization of the pyridine or piperidine core, avoiding pre-functionalized starting materials. mdpi.comrsc.org | Ruthenium(II)-catalyzed C-H/C-O coupling, mdpi.com Iridium(I)-catalyzed α-C(sp³)–H alkylation. rsc.org |

| Green Chemistry Approaches | Use of environmentally friendly solvents (e.g., aqueous ethanol), catalyst-free conditions, and microwave-assisted synthesis. researchgate.netscirp.org | Synthesis using NBS as a brominating agent, scirp.org Microwave-mediated cascade reactions. researchgate.net |

| Photocatalysis | Mild reaction conditions using visible light, enabling novel bond formations and rearrangements. chinesechemsoc.org | Energy-transfer-enabled pyridine rearrangements. chinesechemsoc.org |

| Electrosynthesis | In-situ generation of reactive species under mild conditions, reducing the need for harsh reagents. thieme-connect.com | Electrochemical synthesis of piperidines and pyridines. thieme-connect.com |

Advanced In-Situ Characterization Techniques for Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is crucial for optimizing the synthesis of this compound. Advanced in-situ characterization techniques are becoming indispensable tools for real-time reaction monitoring. mt.com Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for the tracking of reactant consumption, product formation, and the appearance of transient intermediates without the need for sampling. beilstein-journals.orgmdpi.com

The application of these techniques can provide a "molecular video" of the chemical transformation, offering invaluable insights into the reaction pathway. mdpi.com For instance, in-situ FTIR could be employed to monitor the key bond-forming events during the cyclization steps leading to the pyridine or piperidine rings. This real-time data enables precise control over reaction parameters, leading to improved yields, purity, and safety, especially during scale-up. mt.commdpi.com

| In-Situ Technique | Information Gained | Potential Application in Synthesis of this compound |

| FTIR Spectroscopy | Real-time concentration profiles of reactants, products, and intermediates; identification of key functional group transformations. mdpi.com | Monitoring the formation of the pyridine ring and the introduction of the bromo and piperidinyl substituents. |

| Raman Spectroscopy | Complementary vibrational information, particularly for symmetric bonds and in aqueous media; can be used for in-situ monitoring of mechanochemical reactions. beilstein-journals.org | Tracking the progress of reactions involving crystalline intermediates or products. |

| NMR Spectroscopy | Detailed structural information of species in solution, allowing for the identification of intermediates and byproducts. acs.org | Elucidating the reaction mechanism and identifying key intermediates in solution-phase synthesis. |

Synergistic Integration of Computational and Experimental Approaches

The synergy between computational chemistry and experimental work is a powerful paradigm for modern chemical research. nih.govrsc.org Density Functional Theory (DFT) calculations, for example, can be used to predict reaction pathways, transition state energies, and the electronic properties of molecules like this compound. scispace.comeurjchem.comchemmethod.com

This predictive power can guide experimental design by identifying the most promising reaction conditions and substrates. For instance, computational studies can help in selecting the optimal catalyst for a specific transformation or in understanding the regioselectivity of a reaction. nih.gov The experimental results, in turn, provide validation for the computational models, leading to a refined and more accurate theoretical understanding. rsc.org This iterative cycle of prediction and verification can accelerate the discovery of new synthetic routes and the optimization of existing ones for this compound.

| Approach | Contribution to Research on this compound |

| Computational (e.g., DFT) | Prediction of reaction mechanisms, transition states, and spectroscopic properties. scispace.comeurjchem.com Elucidation of structure-property relationships. |

| Experimental | Synthesis, purification, and characterization of the compound. chemmethod.com Validation of computational models and reaction optimization. |

| Synergistic Integration | Accelerated discovery of novel synthetic routes and deeper mechanistic understanding. nih.govrsc.org Rational design of new derivatives with desired properties. |

Unexplored Reactivity and Transformation Pathways of the Compound

The chemical structure of this compound offers multiple sites for further chemical transformations, many of which remain unexplored. The bromine atom on the pyridine ring is a prime handle for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which could be used to introduce a wide variety of substituents at the 4-position. beilstein-journals.org

Furthermore, the pyridine and piperidine rings themselves possess unique reactivity. The nitrogen atom in the pyridine ring can be N-oxidized or quaternized, altering its electronic properties and reactivity. organic-chemistry.org The piperidine ring can undergo N-functionalization or C-H activation to introduce further diversity. rsc.org Emerging areas such as energy-transfer-enabled rearrangements could lead to novel skeletal remodeling of the pyridine core, potentially yielding new three-membered ring structures. chinesechemsoc.org Investigating these unexplored transformation pathways will be key to unlocking the full synthetic potential of this compound as a scaffold for new chemical entities.

| Reactive Site | Potential Transformation | Resulting Structures |

| 4-Bromo Substituent | Suzuki, Heck, Sonogashira cross-coupling reactions. beilstein-journals.org | Arylated, alkenylated, or alkynylated derivatives at the 4-position. |

| Pyridine Nitrogen | N-oxidation, Quaternization. organic-chemistry.org | Pyridine N-oxides, Pyridinium (B92312) salts with altered electronic properties. |

| Piperidine Nitrogen | N-alkylation, N-arylation, N-acylation. | N-substituted piperidine derivatives. |

| Pyridine/Piperidine C-H Bonds | Directed C-H activation and functionalization. rsc.org | Introduction of new substituents at various positions on the rings. |

| Pyridine Ring | Energy-transfer-enabled rearrangements (e.g., di-π-ethane rearrangement). chinesechemsoc.org | Novel polycyclic structures containing three-membered rings. |

Q & A

Q. What is the role of 4-Bromo-2-(piperidin-4-yl)pyridine in organic synthesis?

This compound serves as a versatile building block in organic synthesis due to its bromine atom (electrophilic site) and piperidine ring (nucleophilic/coordinating moiety). Key applications include:

- Nucleophilic substitution : Bromine can be replaced with amines, thiols, or alkoxy groups to form substituted pyridines .

- Cross-coupling reactions : Suzuki-Miyaura or Buchwald-Hartwig couplings enable biaryl or C–N bond formation, critical for synthesizing pharmaceuticals .

- Medicinal chemistry : The piperidine ring enhances solubility and bioactivity, making it valuable for CNS-targeting drug candidates .

Q. What structural features influence its reactivity?

- Bromine substituent : Directs electrophilic substitution and participates in coupling reactions .

- Piperidine ring : Acts as a hydrogen bond donor/acceptor and modulates steric effects, impacting reaction selectivity .

- Pyridine core : Aromaticity stabilizes intermediates, while nitrogen lone pairs facilitate coordination in metal-catalyzed reactions .

Advanced Research Questions

Q. How can synthesis yields of this compound derivatives be optimized?

Yield optimization requires:

- Temperature control : Lower temperatures (0–25°C) reduce side reactions in bromine substitution steps .

- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in SNAr reactions .

- Purification : Column chromatography (SiO₂, hexane/EtOAc) or recrystallization improves purity (>95%) .

Table 1: Synthesis Optimization Parameters

| Reaction Type | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 0°C, DMF, K₂CO₃ | 60–75% | |

| Suzuki Coupling | Pd(PPh₃)₄, 80°C, DME/H₂O | 70–85% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, 100°C | 65–80% |

Q. How to resolve contradictory biological activity data in SAR studies?

Contradictions often arise from subtle structural variations. Methodological approaches include:

- Computational modeling : Density Functional Theory (DFT) to compare electronic properties (e.g., charge distribution on piperidine nitrogen) .

- In vitro assays : Test binding affinity against target receptors (e.g., serotonin receptors) under standardized conditions .

- Crystallography : Resolve binding modes via X-ray co-crystallization with target proteins .

Table 2: Impact of Substituents on Bioactivity

| Derivative | Substituent Position | IC₅₀ (nM) | Reference |

|---|---|---|---|

| This compound | – | 120 ± 15 | |

| 4-Chloro analog | Bromine → Chlorine | 250 ± 30 | |

| Piperidine N-methyl | N–CH₃ | >500 |

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., bromine-induced deshielding) .

- HPLC-MS : Monitors reaction progress and quantifies purity (>98%) .

- X-ray crystallography : Resolves 3D structure, including piperidine ring conformation .

Methodological Guidance

Q. How to design experiments for studying its metabolic stability?

- In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

- Metabolite identification : Use high-resolution MS to detect hydroxylation or demethylation products .

Q. What strategies mitigate toxicity in preclinical studies?

- Prodrug design : Mask reactive groups (e.g., bromine) with enzymatically cleavable protectors .

- Structural analogs : Replace bromine with less toxic halogens (e.g., fluorine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.